![molecular formula C25H35N3O2S B12353458 7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one](/img/structure/B12353458.png)

7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

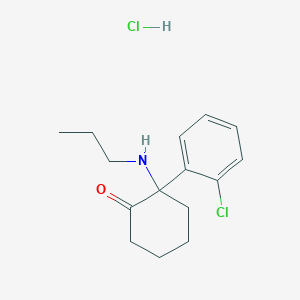

Die Verbindung 7-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one heißt Brexpiprazol . Es ist ein neuartiges atypisches Antipsychotikum, das hauptsächlich zur Behandlung von Schizophrenie und als Zusatztherapie bei schwerer depressiver Störung eingesetzt wird . Brexpiprazol ist ein Serotonin-Dopamin-Aktivitätsmodulator (SDAM) mit hoher Affinität zu Serotonin-, Dopamin- und Noradrenalin-Rezeptoren .

Vorbereitungsmethoden

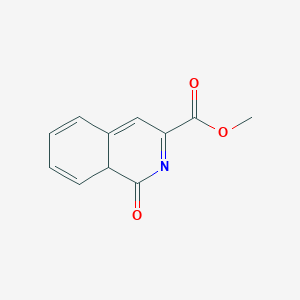

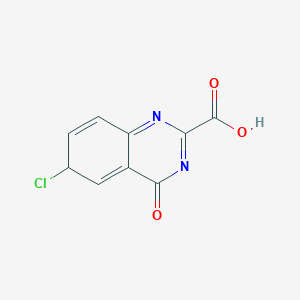

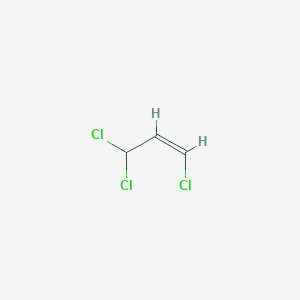

Brexpiprazol wird durch einen mehrstufigen Prozess synthetisiert. Die wichtigsten Schritte umfassen die Reaktion von 7-Hydroxy-chinolin-2(1H)-on mit 1-Brom-4-chlor-butan unter Bildung von 7-(4-Chlorbutoxy)chinolin-2(1H)-on . Dieser Zwischenstoff wird dann mit 1-(Benzo[b]thiophen-4-yl)piperazin umgesetzt, um Brexpiprazol zu erhalten . Die Reaktionsbedingungen umfassen typischerweise Temperaturen unter 45 °C und die Verwendung eines Harzes wie AMBER LITE IR 120 h in einem Alkohollaufmittel wie Methanol zur Entfernung von Verunreinigungen .

Analyse Chemischer Reaktionen

Brexpiprazol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Brexpiprazol kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können den Chinolinring oder den Piperazinanteil modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere am Piperazinring oder an der Butoxykette.

Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Halogenierungsmittel für Substitutionsreaktionen .

Wissenschaftliche Forschungsanwendungen

Brexpiprazol hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzverbindung bei der Untersuchung von Serotonin-Dopamin-Aktivitätsmodulatoren verwendet.

Biologie: Brexpiprazol wird auf seine Wirkungen auf Neurotransmittersysteme und Rezeptorbindungsaffinitäten untersucht.

Industrie: Die Verbindung wird in der pharmazeutischen Industrie zur Entwicklung von Antipsychotika verwendet.

Wirkmechanismus

Brexpiprazol wirkt als partieller Agonist an Serotonin 5-HT1A- und Dopamin D2-Rezeptoren und als Antagonist an Serotonin 5-HT2A-Rezeptoren . Es hat auch Affinität zu Noradrenalin-Rezeptoren, was zu seinen therapeutischen Wirkungen beiträgt. Die Modulation dieser Neurotransmittersysteme trägt zur Linderung der Symptome von Schizophrenie und Depression bei .

Wirkmechanismus

Brexpiprazole acts as a partial agonist at serotonin 5-HT1A and dopamine D2 receptors, and as an antagonist at serotonin 5-HT2A receptors . It also has affinity for noradrenaline receptors, contributing to its therapeutic effects. The modulation of these neurotransmitter systems helps alleviate symptoms of schizophrenia and depression .

Vergleich Mit ähnlichen Verbindungen

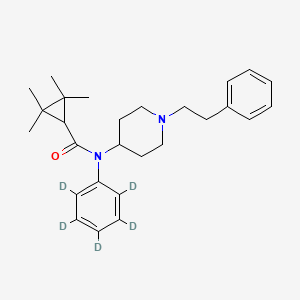

Brexpiprazol ist strukturell ähnlich anderen atypischen Antipsychotika wie Aripiprazol. Es hat ein einzigartiges pharmakologisches Profil mit höherer Affinität zu Serotonin- und Dopaminrezeptoren . Ähnliche Verbindungen umfassen:

Aripiprazol: Ein weiterer Serotonin-Dopamin-Aktivitätsmodulator mit einem ähnlichen Wirkmechanismus.

Risperidon: Ein atypisches Antipsychotikum mit einem anderen Rezeptorbindungsprofil.

Quetiapin: Bekannt für seine sedativen Eigenschaften und unterschiedlichen Rezeptoraffinitäten.

Das einzigartige Rezeptorbindungsprofil und die partielle Agonistenaktivität von Brexpiprazol machen es zu einer wertvollen Ergänzung der Klasse der atypischen Antipsychotika .

Eigenschaften

IUPAC Name |

7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N3O2S/c29-25-9-7-19-6-8-20(18-22(19)26-25)30-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-31-24/h3-5,10,17,19-20,22H,1-2,6-9,11-16,18H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRHXNKGLZWHRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2C1CCC(=O)N2)OCCCCN3CCN(CC3)C4=C5C=CSC5=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2S)-butan-2-yl]-N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide](/img/structure/B12353401.png)

![methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12353421.png)

![18H-16a,19-Metheno-16aH-benzo[b]naphth[2,1-j]oxacyclotetradecin-18,20(1H)-dione, 4-(acetyloxy)-2,3,4,4a,6a,9,10,12a,15,16,20a,20b-dodecahydro-21-hydroxy-1,6,7,11,12a,14,15,20a-octamethyl-, (1S,4S,4aS,6aR,7E,11E,12aR,15R,16aS,20aS,20bR)-(9CI)](/img/structure/B12353454.png)